molecular formula C16H20F2N6O2 B2653602 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone CAS No. 1040676-59-2

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone

Cat. No. B2653602
CAS RN: 1040676-59-2
M. Wt: 366.373
InChI Key: ARYJKGOAGKGAMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation . The difluoromethyl radical adds to [LnNin+1Ar] and undergoes reductive elimination to release the difluoromethylarene .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .

Scientific Research Applications

New Antifungal Compound: Solubility and Partitioning

A novel potential antifungal compound of the 1,2,4-triazole class was synthesized and characterized, with its solubility in various solvents measured, and the thermodynamic parameters of solubility and transfer processes calculated. This study highlights the importance of solubility and partitioning characteristics in the development of pharmaceutical compounds, suggesting similar considerations for 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-ethoxyethanone in drug delivery and formulation research (Volkova, Levshin, & Perlovich, 2020).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Research on the synthesis of novel triazole derivatives with antimicrobial activities against various microorganisms presents an area where the compound could be applied, particularly if its structure lends itself to antimicrobial properties. This study underscores the potential for creating new antimicrobial agents from structurally complex compounds (Bektaş et al., 2007).

Optically Active Antifungal Azoles

The synthesis and evaluation of antifungal activity of optically active azole compounds, specifically targeting fungal cultures, highlight the potential for this compound in antifungal applications. The significance of structural modifications on antifungal efficacy could be an area of interest for further research (Upadhayaya et al., 2004).

Broad-Spectrum Anti-Cancer Activity

O-Arylated diazeniumdiolates with broad-spectrum anti-cancer activity suggest a promising approach to chemotherapy. This study points to the potential application of structurally complex compounds in cancer treatment, especially in designing drugs with selective activity against tumor cells while minimizing toxicity toward normal tissues (Keefer, 2010).

properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6O2/c1-2-26-11-16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYJKGOAGKGAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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